2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-bis(2-methoxyethyl)acetamide
Description
2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N,N-bis(2-methoxyethyl)acetamide is a synthetic small molecule featuring a thiazole core substituted with a 4-chlorophenylurea moiety and an N,N-bis(2-methoxyethyl)acetamide group. Its structural complexity arises from the integration of a thiazole heterocycle, a urea linkage, and polar methoxyethyl side chains. The thiazole ring is a common pharmacophore in medicinal chemistry, often associated with antimicrobial, anticancer, and kinase-inhibitory activities .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N,N-bis(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O4S/c1-26-9-7-23(8-10-27-2)16(24)11-15-12-28-18(21-15)22-17(25)20-14-5-3-13(19)4-6-14/h3-6,12H,7-11H2,1-2H3,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSWPKZERJIFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-bis(2-methoxyethyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Urea Linkage: The urea linkage is introduced by reacting the thiazole derivative with 4-chlorophenyl isocyanate.
Attachment of the Acetamide Group: The final step involves the reaction of the intermediate with N,N-bis(2-methoxyethyl)amine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea linkage, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including the compound in focus, exhibit promising antimicrobial properties. The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis, making them potential candidates for treating bacterial infections.
Case Studies
- Antibacterial Activity : A study evaluated the antimicrobial effects of thiazole derivatives against various Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structures showed minimum inhibitory concentrations (MICs) as low as 125 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Effects : In vitro tests revealed that certain thiazole derivatives exhibited activity against fungal strains like Candida albicans. The MIC values ranged between 3.92–4.01 mM, suggesting moderate efficacy compared to standard antifungal agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential, particularly against breast cancer cell lines. Thiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways.
Case Studies
- Breast Cancer Cell Lines : Research highlighted that specific thiazole derivatives demonstrated cytotoxic effects against MCF7 breast cancer cells, with some compounds achieving IC50 values indicating significant anti-proliferative activity .
- Mechanism of Action : Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer cell proliferation, thereby inhibiting tumor growth .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly in metabolic pathways relevant to diseases such as diabetes and neurodegenerative disorders.
Case Studies
- Acetylcholinesterase Inhibition : Similar thiazole compounds have shown promise as acetylcholinesterase inhibitors, which are crucial for developing treatments for Alzheimer's disease .
- α-Glucosidase Inhibition : The compound has also been tested for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting its potential application in managing Type 2 diabetes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-bis(2-methoxyethyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, disrupting normal cellular processes. The thiazole ring could facilitate binding to biological macromolecules, while the urea linkage might interact with hydrogen bond donors or acceptors.
Comparison with Similar Compounds
N-(6-Ethoxy-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide (EP348550A1)
This patented compound () shares a 4-chlorophenylacetamide backbone but replaces the thiazole ring with a benzothiazole system. The ethoxy group at the benzothiazole 6-position and absence of a urea moiety distinguish it from the target compound. However, the target compound’s thiazole-urea framework may offer superior hydrogen-bonding capacity for targeting enzymes like kinases .
Chloroacetamide Derivatives ()
Compounds such as 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide (2a) and N-(4-acetylphenyl)-2-chloroacetamide (2b) feature simpler acetamide structures with halogen or nitro substituents. These lack the thiazole ring and methoxyethyl groups, resulting in lower molecular weights and reduced solubility.
Data Table: Structural and Hypothesized Properties
Research Findings and Trends
- Binding Interactions: The ureido group in the target compound provides hydrogen-bonding donors/acceptors, which could enhance binding to enzyme active sites (e.g., kinases) compared to the benzothiazole-based patent compound .
- Synthetic Complexity : The target compound’s synthesis is more intricate than simpler chloroacetamides (e.g., 2a, 2b), requiring multi-step functionalization of the thiazole ring .
Biological Activity
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-bis(2-methoxyethyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a urea linkage, and a chlorophenyl group, which are critical for its biological activity. The molecular formula is , with a molecular weight of approximately 433.93 g/mol. The structural complexity allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. While the exact mechanism is still under investigation, preliminary studies suggest it may inhibit certain pathways involved in inflammation and cancer progression.
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
- Antibacterial Activity : Initial studies indicate moderate antibacterial effects against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values range from 100 to 400 μg/mL, which are lower than standard antibiotics like chloramphenicol (MIC 25–50 μg/mL) .
- Antifungal Activity : The antifungal properties appear more pronounced, with effective concentrations against Candida albicans reported at approximately 3.92–4.01 mM .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant for therapeutic applications in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups (like the chlorophenyl moiety) and electron-donating groups (such as methoxy groups) in the para position of the benzene ring enhances biological activity. Modifications in these groups can lead to variations in lipophilicity and receptor affinity, impacting overall efficacy .
Case Studies
- Antimicrobial Studies : A series of derivatives were synthesized and tested for their antimicrobial properties against various bacterial strains. Compounds exhibited varying degrees of activity, with some derivatives showing enhanced potency against Staphylococcus aureus and Escherichia coli .
- In Vivo Studies : In animal models, compounds similar to this compound demonstrated significant reductions in tumor growth rates, indicating potential as anticancer agents .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for synthesizing 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-bis(2-methoxyethyl)acetamide, and how can reaction parameters be optimized for yield?
- Methodology : A common approach involves refluxing intermediates like substituted thiazoles with appropriate reagents. For example, describes a method using glacial acetic acid as a catalyst and ethanol as a solvent under reflux conditions. Reaction time (4 hours in ) and stoichiometric ratios are critical. To optimize yield, researchers should systematically vary catalysts (e.g., anhydrous AlCl₃ for thiazole ring formation ), solvent polarity, and temperature. Post-reaction purification via recrystallization or column chromatography is recommended.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions on the thiazole ring and acetamide moiety.
- IR : Identify urea C=O (~1640–1680 cm⁻¹) and thiazole C-S (650–750 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺).
- HPLC : Assess purity (>95% as in ) using reverse-phase columns and UV detection.
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Methodology : Start with in vitro assays for antimicrobial (e.g., MIC against Gram+/Gram- bacteria) or anticancer (e.g., MTT assay on cancer cell lines) activity. highlights thiazole derivatives’ broad bioactivity, suggesting dose-response studies (1–100 µM) and controls (e.g., DMSO vehicle). Use standardized protocols from for reproducibility.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Replicate experiments using identical protocols (e.g., ’s antioxidant activity framework). Perform meta-analyses comparing EC₅₀ values across studies. Validate findings with orthogonal assays (e.g., apoptosis markers alongside cytotoxicity).
Q. What strategies are effective for studying structure-activity relationships (SAR) of the 4-chlorophenyl and thiazole moieties?
- Methodology :
- Analog Synthesis : Replace the 4-chlorophenyl group with electron-withdrawing/donating substituents (e.g., 4-methoxyphenyl in ) or modify the thiazole’s substituents.
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict target binding (e.g., kinases or proteases).
- Biological Profiling : Compare IC₅₀ values across analogs to identify critical functional groups.
Q. What experimental designs are suitable for assessing metabolic stability and degradation pathways?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes ( ) and analyze metabolites via LC-MS/MS.
- Forced Degradation Studies : Expose the compound to heat, light, or hydrolytic conditions (acid/alkaline) and monitor degradation products ( ).
- Environmental Fate : Use isotopic labeling (e.g., ¹⁴C) to track biodegradation in soil/water systems (per ’s ecological risk framework).
Q. How can researchers address challenges in solubility and formulation for in vivo studies?
- Methodology :
- Solubility Screening : Test in PEG-400, DMSO, or cyclodextrin-based solutions.
- Pharmacokinetic Optimization : Use ’s approach for derivatization (e.g., prodrug synthesis) to enhance bioavailability.
- Stability Monitoring : Validate storage conditions (e.g., -80°C in airtight containers, per ) to prevent hydrolysis or oxidation.
Data Contradiction Analysis
- Example : If one study reports potent anticancer activity (e.g., IC₅₀ = 5 µM) while another shows no effect, consider variables like:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
